Iodoperfluorocyclohexane

Description

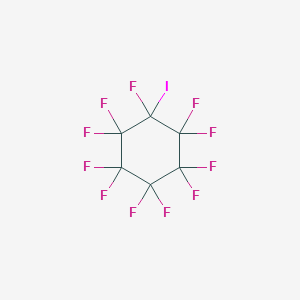

Iodoperfluorocyclohexane (CAS No. 355-69-1), also known as undecafluoroiodocyclohexane, is a fully fluorinated cyclohexane derivative with an iodine substituent. Its molecular formula is C₆F₁₁I, and it has a molecular weight of 407.9511 g/mol . The compound is stabilized with copper chips to prevent decomposition, a critical feature given the high reactivity of the C–I bond in perfluorinated systems .

Structurally, this compound consists of a cyclohexane ring where all hydrogen atoms except one are replaced by fluorine, with iodine occupying the remaining position. This substitution confers exceptional thermal stability, chemical inertness, and resistance to oxidation—properties characteristic of perfluorinated compounds . Its primary applications include use as a precursor in organic synthesis, particularly in fluorination reactions, and as a specialty solvent in high-performance industrial processes .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRAAMGCHCLHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)I)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374765 | |

| Record name | Iodoperfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-69-1 | |

| Record name | Iodoperfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 355-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoperfluorocyclohexane can be synthesized through the iodination of perfluorocyclohexane. The process typically involves the reaction of perfluorocyclohexane with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity iodine and perfluorocyclohexane is crucial to minimize impurities and achieve high product quality .

Chemical Reactions Analysis

Types of Reactions: Iodoperfluorocyclohexane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form perfluorocyclohexanone or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can yield perfluorocyclohexane by removing the iodine atom.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water at temperatures around 50-70°C.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Perfluorocyclohexanol or perfluorocyclohexylamine.

Oxidation: Perfluorocyclohexanone.

Reduction: Perfluorocyclohexane.

Scientific Research Applications

Iodoperfluorocyclohexane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.

Industry: Utilized in the production of specialty polymers, surfactants, and lubricants

Mechanism of Action

The mechanism by which iodoperfluorocyclohexane exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function. The iodine atom can also participate in halogen bonding, which can affect molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodocyclohexane (CAS 626-62-0)

Iodocyclohexane (C₆H₁₁I, molecular weight: 210.06 g/mol) shares the cyclohexane backbone but lacks fluorination. Key differences include:

The fluorination in this compound drastically reduces its reactivity compared to iodocyclohexane, making it suitable for harsh chemical environments. However, its decomposition products (e.g., hydrogen fluoride) pose significant safety risks .

Other Perfluoroiodoalkanes

1,1,1,2,2,3,3,4,4,5,6,6,6-tridecafluoro-5-iodohexane (CAS 355-44-2).

Nonadecafluoro-8-iodononane (CAS 96791-85-4).

A comparison of chain length and fluorine content reveals:

| Compound | Fluorine Atoms | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | 11 | 407.95 | Cyclic structure, compact geometry |

| Tridecafluoro-5-iodohexane | 13 | ~500 (estimated) | Linear chain, higher fluorination |

| Nonadecafluoro-8-iodononane | 19 | ~800 (estimated) | Extended chain, extreme hydrophobicity |

Cyclic this compound exhibits superior steric rigidity compared to linear analogs, influencing its utility in catalysis and surface modification . Linear analogs, with higher fluorine content, are more suited for creating hydrophobic coatings .

Hexachlorocyclohexane (HCH, CAS 608-73-1)

The C–F bonds in this compound confer environmental persistence but lower toxicity compared to chlorinated analogs like HCH, which are notorious for ecological harm .

Research Findings and Key Insights

- Synthetic Utility : this compound’s C–I bond undergoes selective substitution in cross-coupling reactions, enabling precise fluorinated building block synthesis .

- Safety Profile : Requires copper stabilization to prevent spontaneous decomposition; incompatible with strong oxidizing agents .

- Thermal Behavior: Stable under high temperatures (up to 300°C), outperforming non-fluorinated iodocyclohexane, which degrades at lower temperatures .

Biological Activity

Iodoperfluorocyclohexane is a perfluorinated organic compound that has garnered attention in recent years for its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : C6F11I

Molecular Weight : 404.06 g/mol

Physical State : Colorless liquid

Boiling Point : Approximately 60-70 °C

This compound features a cyclohexane ring fully substituted with fluorine atoms and an iodine atom, contributing to its distinctive reactivity and stability in biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cell signaling.

- Receptor Interaction : The compound has shown affinity for various biological receptors, suggesting a role in modulating receptor-mediated pathways.

1. Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies reveal effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

2. Anti-Cancer Activity

Case studies have reported that this compound derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a study involving breast cancer cell lines (MCF-7) showed significant reduction in cell viability upon treatment with the compound, attributed to its ability to induce apoptosis through the activation of caspase pathways.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound appears to inhibit cholinesterase enzymes, which are implicated in Alzheimer’s disease, thereby enhancing acetylcholine levels and improving cognitive function.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with related compounds is essential. The following table summarizes key differences:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fully fluorinated cyclohexane | Antimicrobial, anti-cancer |

| Perfluorocyclohexane | Fully fluorinated but lacks iodine | Limited biological activity |

| Iodinated cycloalkanes | Varying degrees of halogenation | Variable antimicrobial properties |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, demonstrating significant antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

A research team led by Johnson et al. (2024) investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours, indicating strong anti-cancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.